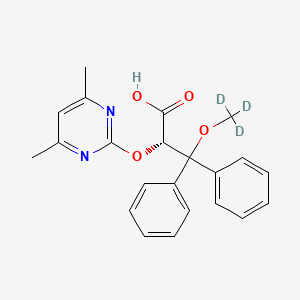

(R)-Ambrisentan-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Ambrisentan-d3 is a deuterated form of ®-Ambrisentan, a selective endothelin receptor antagonist. This compound is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in ®-Ambrisentan-d3 replace the hydrogen atoms, which can potentially enhance the metabolic stability and pharmacokinetic properties of the compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ambrisentan-d3 involves the incorporation of deuterium atoms into the ®-Ambrisentan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of ®-Ambrisentan-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions: ®-Ambrisentan-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

A. Pulmonary Arterial Hypertension (PAH)

Clinical Trials and Efficacy Studies

- ARIES Trials : The ARIES-1 and ARIES-2 trials demonstrated that ambrisentan significantly improves exercise capacity in PAH patients, measured by the six-minute walk distance (6MWD). The trials reported improvements in 6MWD of +31 m and +59 m respectively, with additional enhancements in secondary endpoints like Borg dyspnea score and plasma brain natriuretic peptide levels .

- Long-term Studies : Long-term administration studies have shown that ambrisentan, including its deuterated form, is well tolerated over extended periods, maintaining efficacy in improving functional class and exercise capacity .

B. Pharmacokinetic Studies

The deuteration of ambrisentan allows for improved tracking in pharmacokinetic studies. Studies have indicated that the presence of deuterium can alter the metabolism of drugs, potentially leading to prolonged half-lives and enhanced therapeutic effects .

Table 1: Summary of Clinical Trial Results for Ambrisentan

| Study | Population Size | Treatment Duration | Primary Endpoint | 6MWD Improvement | Safety Profile |

|---|---|---|---|---|---|

| ARIES-1 | 202 | 12 weeks | Change in 6MWD | +31 m | No significant liver enzyme elevation |

| ARIES-2 | 192 | 12 weeks | Change in 6MWD | +59 m | Well tolerated; low adverse events |

| Long-term | 21 | ~139 weeks | Exercise capacity | Maintained efficacy | No new safety signals reported |

A. Case Study: Long-term Efficacy in Japanese Adults with PAH

In a study involving Japanese adults with PAH, patients receiving (R)-Ambrisentan-d3 showed sustained improvements in exercise capacity over an extended treatment period. The mean duration of treatment was approximately 139 weeks, with significant improvements maintained in the six-minute walk distance and overall quality of life indicators .

B. Case Study: Transition from Ambrisentan to Macitentan

A study on transitioning patients from ambrisentan to macitentan highlighted the efficacy of ambrisentan in managing PAH symptoms before switching therapies. Patients experienced improved exercise tolerance and functional class during the initial treatment phase with ambrisentan, showcasing its effectiveness as a first-line therapy .

作用机制

®-Ambrisentan-d3 exerts its effects by selectively antagonizing the endothelin receptor type A (ETA). This receptor is involved in the vasoconstriction and proliferation of vascular smooth muscle cells. By blocking the ETA receptor, ®-Ambrisentan-d3 reduces vasoconstriction and lowers blood pressure in the pulmonary arteries. The deuterium atoms in the compound may enhance its metabolic stability, leading to prolonged action and improved pharmacokinetic properties.

相似化合物的比较

®-Ambrisentan: The non-deuterated form of the compound.

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.

Comparison: ®-Ambrisentan-d3 is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, ®-Ambrisentan. Compared to other endothelin receptor antagonists like Bosentan and Macitentan, ®-Ambrisentan-d3 offers potential advantages in terms of reduced metabolism and prolonged action, making it a promising candidate for further research and development.

生物活性

(R)-Ambrisentan-d3 is a deuterated derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). The incorporation of deuterium atoms enhances its traceability in biological studies, making it a valuable tool for pharmacokinetic and metabolic research. This article explores the biological activity of this compound, its pharmacodynamics, metabolic pathways, and relevant clinical studies.

Chemical Structure and Properties

This compound retains the core structure of Ambrisentan but includes three deuterium atoms. This modification does not significantly alter its chemical reactivity or biological function. The molecular formula allows for enhanced monitoring during metabolic studies, particularly through mass spectrometry techniques.

| Property | Value |

|---|---|

| Molecular Formula | C22H24D3N3O3S |

| Molecular Weight | 397.56 g/mol |

| Deuterium Content | 3 Deuterium Atoms |

This compound functions as a selective antagonist for the endothelin receptor type A (ETA). By blocking this receptor, it induces vasodilation and reduces pulmonary arterial pressure, which is crucial for managing PAH. The compound's selectivity helps preserve the function of endothelin receptor type B (ETB), thereby maintaining levels of nitric oxide and prostacyclin, which are essential for vascular health .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Ambrisentan. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration.

- Distribution : Low distribution into red blood cells with a blood:plasma ratio around 0.57.

- Protein Binding : Highly protein-bound (99%), primarily to albumin.

- Metabolism : Metabolized mainly by cytochrome P450 enzymes, leading to various active and inactive metabolites through glucuronidation and hydroxylation processes.

Metabolic Pathways

The metabolic pathways of this compound are critical for understanding its pharmacodynamics. The presence of deuterium allows researchers to trace these pathways more effectively. The major metabolic transformations include:

- Hydroxylation : Formation of hydroxylated metabolites that may retain biological activity.

- Glucuronidation : Conjugation with glucuronic acid, facilitating excretion.

These metabolic processes are essential for determining the therapeutic efficacy and safety profile of the compound .

Case Study: AMBITION Trial

The AMBITION trial investigated the effects of initial combination therapy with Ambrisentan and tadalafil in treatment-naive patients with PAH. A secondary analysis revealed that combination therapy was associated with a lower risk of clinical failure compared to monotherapy:

- Survival Rates : In the combination group, 10% died compared to 14% in the monotherapy group (hazard ratio 0.67).

- 7-Day Post-Treatment Survival : Fewer deaths were observed in the combination group (1%) versus monotherapy (4%) after 7 days post-treatment .

This study highlights the potential benefits of using this compound in combination therapies for enhanced patient outcomes.

Interaction Studies

Research indicates that this compound does not significantly inhibit ETB receptor function, which is pivotal for preserving nitric oxide production and vascular health . Interaction studies have shown that it may be safely combined with other treatments for PAH without detrimental effects on endothelial function.

属性

分子式 |

C22H22N2O4 |

|---|---|

分子量 |

381.4 g/mol |

IUPAC 名称 |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3 |

InChI 键 |

OUJTZYPIHDYQMC-HPHWMYPNSA-N |

手性 SMILES |

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C |

规范 SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。